molecular formula C13H17Cl2NO2S B14369737 Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate CAS No. 92019-76-6

Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate

Cat. No.: B14369737
CAS No.: 92019-76-6
M. Wt: 322.2 g/mol
InChI Key: OIJQKRDQQOZSPA-UHFFFAOYSA-N
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Description

Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl ring substituted with bis(2-chloroethyl)amino and sulfanylacetate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate typically involves multiple steps. One common method includes the reaction of 4-aminophenyl sulfanylacetate with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form cross-links with DNA, leading to the inhibition of DNA synthesis and cell division. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

92019-76-6

Molecular Formula

C13H17Cl2NO2S

Molecular Weight

322.2 g/mol

IUPAC Name

methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate

InChI

InChI=1S/C13H17Cl2NO2S/c1-18-13(17)10-19-12-4-2-11(3-5-12)16(8-6-14)9-7-15/h2-5H,6-10H2,1H3

InChI Key

OIJQKRDQQOZSPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

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